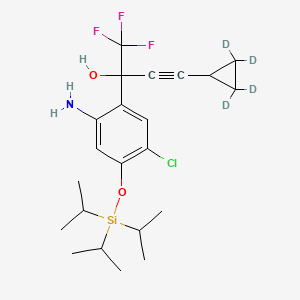
2-Amino-5-chloro-|A-(cyclopropyl-d4-ethynyl)-4-isopropylsilyloxy-|A-(trifluoromethyl)benzenemethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-Amino-5-chloro-|A-(cyclopropyl-d4-ethynyl)-4-isopropylsilyloxy-|A-(trifluoromethyl)benzenemethanol, also known as this compound, is a useful research compound. Its molecular formula is C22H31ClF3NO2Si and its molecular weight is 466.05. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 2-Amino-5-chloro-α-(cyclopropyl-d4-ethynyl)-4-isopropylsilyloxy-α-(trifluoromethyl)benzenemethanol (CAS No. 1216572-03-0) is a complex organic molecule with potential biological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is C22H27ClF3N2O2Si, and it has a molecular weight of approximately 466.06 g/mol. The structure includes several functional groups that may influence its biological activity, including amino, chloro, trifluoromethyl, and silyloxy groups.
| Property | Value |
|---|---|
| Molecular Formula | C22H27ClF3N2O2Si |
| Molecular Weight | 466.06 g/mol |
| CAS Number | 1216572-03-0 |
The biological activity of 2-Amino-5-chloro-α-(cyclopropyl-d4-ethynyl)-4-isopropylsilyloxy-α-(trifluoromethyl)benzenemethanol is primarily attributed to its interaction with specific protein targets in cellular pathways. It is hypothesized to act as an enzyme modulator, potentially inhibiting or activating key enzymes involved in metabolic processes.
Antimicrobial Activity
Research indicates that compounds with similar structural motifs exhibit antimicrobial properties. For instance, studies have shown that derivatives containing chloro and trifluoromethyl groups can enhance antibacterial efficacy by affecting bacterial membrane integrity and function.
Anticancer Potential
Preliminary studies suggest that this compound may possess anticancer properties. The presence of the amino group allows for potential interactions with DNA or RNA synthesis pathways, inhibiting tumor cell proliferation.
Case Studies
- Antimicrobial Efficacy : In vitro studies demonstrated that compounds similar to this one exhibited significant activity against Gram-positive bacteria, including Staphylococcus aureus, suggesting a potential role in developing new antibiotics.
- Cancer Cell Lines : Research involving various cancer cell lines indicated that the compound could induce apoptosis in cancer cells through mitochondrial pathways, leading to cell cycle arrest.
Research Findings
A review of literature reveals diverse findings regarding the biological activity of structurally related compounds:
- Inhibition Studies : Compounds with similar configurations were tested for their ability to inhibit specific enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory responses.
- Cell Viability Assays : Cell viability assays showed that these compounds can reduce the viability of cancer cells significantly when administered at certain concentrations.
Table 2: Summary of Biological Activities
Properties
IUPAC Name |
2-[2-amino-5-chloro-4-tri(propan-2-yl)silyloxyphenyl]-1,1,1-trifluoro-4-(2,2,3,3-tetradeuteriocyclopropyl)but-3-yn-2-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31ClF3NO2Si/c1-13(2)30(14(3)4,15(5)6)29-20-12-19(27)17(11-18(20)23)21(28,22(24,25)26)10-9-16-7-8-16/h11-16,28H,7-8,27H2,1-6H3/i7D2,8D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANQURARMFOGDLJ-OSEHSPPNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[Si](C(C)C)(C(C)C)OC1=C(C=C(C(=C1)N)C(C#CC2CC2)(C(F)(F)F)O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(C1([2H])[2H])C#CC(C2=CC(=C(C=C2N)O[Si](C(C)C)(C(C)C)C(C)C)Cl)(C(F)(F)F)O)[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31ClF3NO2Si |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30675568 |
Source


|
| Record name | 2-(2-Amino-5-chloro-4-{[tri(propan-2-yl)silyl]oxy}phenyl)-4-(2,2,3,3-~2~H_4_)cyclopropyl-1,1,1-trifluorobut-3-yn-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30675568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
466.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1216572-03-0 |
Source


|
| Record name | 2-(2-Amino-5-chloro-4-{[tri(propan-2-yl)silyl]oxy}phenyl)-4-(2,2,3,3-~2~H_4_)cyclopropyl-1,1,1-trifluorobut-3-yn-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30675568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














